molecular formula C23H15F2N5OS B2916947 2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-65-0

2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2916947
CAS No.: 896698-65-0
M. Wt: 447.46
InChI Key: SWXVNJORNWTDJB-UHFFFAOYSA-N
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Description

2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core, a pyrido[1,2-a]pyrimidinone moiety, and a difluorophenyl group, making it a versatile molecule for research and industrial applications.

Mechanism of Action

Target of Action

Quinazoline and quinazolinone derivatives, which are part of the compound’s structure, have been known to exhibit a wide range of biological activities . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Mode of Action

Quinazoline and quinazolinone derivatives have been reported to exhibit various biological activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Quinazoline and quinazolinone derivatives have been reported to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific biological activity exhibited by the compound.

Pharmacokinetics

The pharmacokinetic properties of quinazoline and quinazolinone derivatives have been studied extensively, and these properties would likely influence the bioavailability of the compound .

Result of Action

Given the diverse biological activities of quinazoline and quinazolinone derivatives, the compound could potentially have a wide range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of quinazolinone derivatives has been reported to be efficient, inexpensive, and easy to operate, which could potentially influence the compound’s action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the quinazoline and pyrido[1,2-a]pyrimidinone intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step involves the coupling of the difluorophenyl group to the quinazoline core under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its difluorophenyl group, in particular, enhances its stability and binding affinity to molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N5OS/c24-17-9-8-14(11-18(17)25)27-22-16-5-1-2-6-19(16)28-23(29-22)32-13-15-12-21(31)30-10-4-3-7-20(30)26-15/h1-12H,13H2,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVNJORNWTDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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